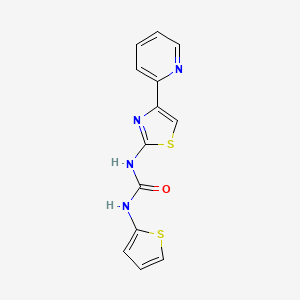
4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multistep chemical processes, combining different organic synthesis techniques to achieve the desired compound. For example, the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine involved structural characterization by X-ray diffraction and various spectroscopic methods, demonstrating the complexity of synthesizing such compounds (Tamer et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride, can be characterized using techniques like X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. These analyses provide detailed insights into the compound's stability, charge distribution, and potential for intramolecular charge transfer, crucial for understanding its reactivity and applications (Tamer et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, contributing to their wide applicability. For instance, they participate in oxidation reactions, yielding products like amine oxides and sulfoxides, which are important in different synthetic and industrial processes (Baumstark & Chrisope, 1981). The presence of bromo and amine groups in this compound suggests its potential involvement in similar reactions.
Wissenschaftliche Forschungsanwendungen
Analgesic and Other Activities :
- A study by Bondavalli et al. (1988) describes the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives. Some of these compounds demonstrated notable analgesic activity in mice, along with moderate hypotensive, bradycardiac, and anti-inflammatory activities in rats. They also exhibited infiltration anesthesia in mice and a weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Nonlinear Optical Studies :
- Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and conducted structural and spectral analysis. The study concluded that BPTBMPA exhibits considerable nonlinear optical properties, important for applications in optics and photonics (Tamer et al., 2016).
Antibacterial Activity Against Clinically Isolated Bacteria :
- Ahmad et al. (2021) reported on the synthesis of new pyrazole amide derivatives and their potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. One derivative, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, was synthesized via direct amidation and showed promising antibacterial effects (Ahmad et al., 2021).
Corrosion Inhibition :
- Cissé et al. (2011) explored the use of pyrazole derivatives, including 5-bromo derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds were found to be effective in protecting steel against corrosion, which has implications for industrial applications (Cissé et al., 2011).
Antimicrobial Activity :
- Pundeer et al. (2013) synthesized brominated pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study found these compounds to be effective against a range of bacterial and fungal species, highlighting their potential in antimicrobial therapies (Pundeer et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-bromo-2-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXDVUBOSJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)



![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)


![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)